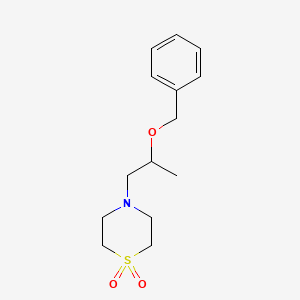
4-(2-(Benzyloxy)propyl)thiomorpholine 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide: is a chemical compound that belongs to the class of thiomorpholine derivatives. Thiomorpholine is a six-membered heterocyclic compound containing sulfur and nitrogen atoms. The presence of the benzyloxy-propyl group and the dioxide functionality in the thiomorpholine ring makes this compound unique and potentially useful in various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide can be achieved through several synthetic routes. One common method involves the following steps:
Starting Material: The synthesis begins with the preparation of 2-benzyloxy-propylamine.
Thiomorpholine Formation: The 2-benzyloxy-propylamine is then reacted with sulfur dichloride (SCl2) to form the thiomorpholine ring.
Oxidation: The thiomorpholine derivative is oxidized using hydrogen peroxide (H2O2) or a similar oxidizing agent to introduce the dioxide functionality.
Industrial Production Methods
In an industrial setting, the production of 4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance the reaction efficiency.
化学反応の分析
Types of Reactions
4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide functionality back to the thiomorpholine ring.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiomorpholine derivatives.
Substitution: Various substituted thiomorpholine derivatives.
科学的研究の応用
4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The benzyloxy-propyl group and the dioxide functionality may play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Thiomorpholine: The parent compound without the benzyloxy-propyl group and dioxide functionality.
4-(2-Benzyloxy-ethyl)-thiomorholine: A similar compound with an ethyl group instead of a propyl group.
4-(2-Benzyloxy-propyl)-piperidine: A similar compound with a piperidine ring instead of a thiomorpholine ring.
Uniqueness
4-(2-Benzyloxy-propyl)-thiomorholine 1,1-dioxide is unique due to the presence of both the benzyloxy-propyl group and the dioxide functionality in the thiomorpholine ring. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C14H21NO3S |
|---|---|
分子量 |
283.39 g/mol |
IUPAC名 |
4-(2-phenylmethoxypropyl)-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C14H21NO3S/c1-13(18-12-14-5-3-2-4-6-14)11-15-7-9-19(16,17)10-8-15/h2-6,13H,7-12H2,1H3 |
InChIキー |
RMGOIRRFZJBAGK-UHFFFAOYSA-N |
正規SMILES |
CC(CN1CCS(=O)(=O)CC1)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



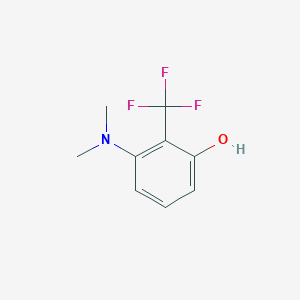
![4-(2,4-Difluorophenyl)-2,7-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B14846421.png)
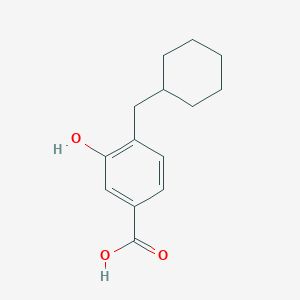
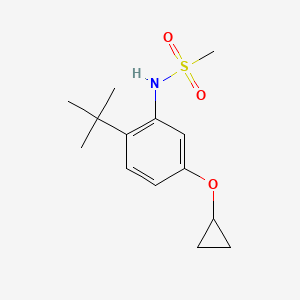
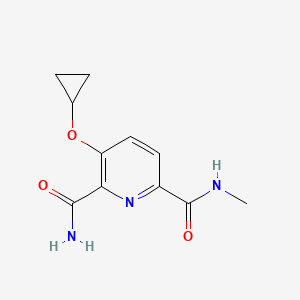
![5-Chloro-7-(trifluoromethyl)-2,3-dihydro-1H-pyrido[3,4-B][1,4]oxazine](/img/structure/B14846460.png)


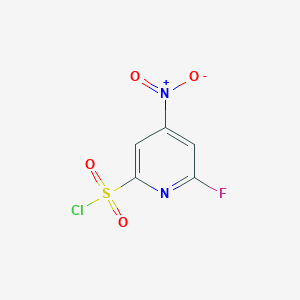
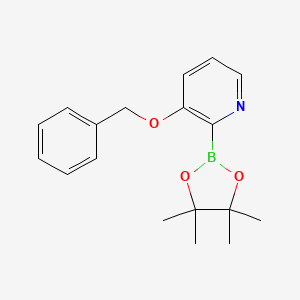
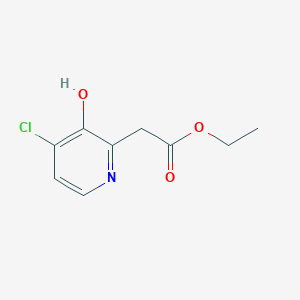
![2-Azaspiro[3.3]heptane oxalate](/img/structure/B14846492.png)

